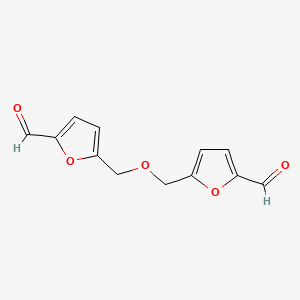

5,5'-氧代双(5-亚甲基-2-糠醛)

描述

Synthesis Analysis

OBMF can be efficiently synthesized from D-fructose through a two-step process involving heating in DMSO with a solid acid catalyst to yield the dialdehyde form, which is then converted to a dicarboxylic acid monomer using oxygen and a Pt/C catalyst in aqueous NaOH. This method offers a renewable alternative to terephthalic acid for polyester synthesis, demonstrating yields of 87–92% (Amarasekara et al., 2017). The kinetics and mechanism of this conversion have been detailed, showing the process's efficiency and feasibility for large-scale applications (Amarasekara et al., 2019).

Molecular Structure Analysis

The molecular geometry of related furan compounds has been studied through electron diffraction and quantum chemical calculations, providing insight into the conformational properties and molecular geometry of OBMF analogs. These studies reveal the presence of syn and anti conformers, contributing to our understanding of OBMF's structural dynamics (Shishkov et al., 1995).

Chemical Reactions and Properties

OBMF serves as a precursor for various chemical transformations. It has been utilized in the synthesis of renewable dicarboxylic acid monomers and demonstrated as a viable alternative in polyester production. Its ability to undergo etherification and esterification reactions underlines its versatility as a chemical building block (Casanova et al., 2010).

科学研究应用

可再生聚酯合成单体

该化合物可以由D-果糖合成,并已显示出作为可再生二羧酸单体的潜力。 它可以替代聚酯合成中的对苯二甲酸,证明了其在创建可持续材料方面的效用 .

生物基聚合物材料

5-羟甲基糠醛的醚化反应导致生成5,5'-氧代双(5-亚甲基-2-糠醛),可作为聚酰胺和聚酰亚胺生物基聚合物材料的原料。 这些材料因其生物降解性和减少的环境影响而具有价值 .

杂环配体的合成

研究人员已经探索了该化合物在杂环配体合成中的应用。 这些配体在催化和药物方面有应用,它们可以与金属和其他目标结合以促进反应或治疗效果 .

抗病毒药物前体,用于治疗肝炎

该化合物已被确定为合成抗肝炎病毒药物的前体。 这突出了它在药物化学和开发针对病毒性疾病的新疗法方面的意义 .

绿色化学和可持续合成

已经报道了该化合物的绿色合成方法,强调使用环境友好的溶剂和催化剂。 这种方法符合绿色化学的原则,旨在减少化学生产的环境足迹 .

双酚A的生物基替代品

5,5'-氧代双(5-亚甲基-2-糠醛)的还原反应产生了一种化合物,可以作为双酚A (BPA) 的生物基替代品。 BPA 通常用于塑料,并引发了健康问题;因此,可再生替代品引起了极大的兴趣 .

生物塑料的热稳定性

该化合物及其衍生物的热分析表明,与其他呋喃衍生物相比,它们具有更高的热稳定性。 此特性对于它们在生物塑料中的应用至关重要,生物塑料需要能够承受高温加工的材料 .

抗氧化性能

虽然与 5,5'-氧代双(5-亚甲基-2-糠醛) 不直接相关,但其前体 5-羟甲基-2-糠醛表现出抗氧化性能。 这表明进一步的研究可以探索其衍生物,包括 5,5'-氧代双(5-亚甲基-2-糠醛),在食品保存和保健产品中的抗氧化潜力 .

安全和危害

未来方向

5,5’-Oxybis(5-methylene-2-furaldehyde) can be used as raw materials to prepare polyamide and polyimide bio-based polymeric materials and can also be used to synthesize heterocyclic ligands and hepatitis antiviral precursors . This suggests potential applications in the fields of materials science and medicinal chemistry.

作用机制

Target of Action

It’s known that obmf is a derivative of 5-hydroxymethylfurfural (hmf), which is widely used in the synthesis of bio-based polymeric materials .

Mode of Action

The mode of action of OBMF involves a green synthesis method from HMF . In optimized reaction conditions, dimethyl carbonate (DMC) is used as the preferred green solvent, and iron(III) sulfate is used as the best catalyst . The self-etherification reaction of HMF is carried out at milligram and gram levels, with separation yields of up to 99% and 81%, respectively .

Biochemical Pathways

The biochemical pathway of OBMF involves the self-etherification of HMF . OBMF is further derivatized by reduction to obtain 5,5’-oxybis(methylene)bis(furan-5,2-diyl)dimethanol (OBMF-H), a potential bio-based substitute for bisphenol A . Therefore, the methoxycarbonylation of OBMF-H leads to the dicarboxymethylated derivative (OBMF-DC) again using DMC as a solvent and reagent .

Pharmacokinetics

The compound’s stability under high temperatures (up to 200°c) before complete degradation suggests that it may have unique pharmacokinetic properties .

Result of Action

The result of the action of OBMF is the production of valuable bio-based monomers for the preparation of bioplastics through condensation reactions . The thermal analysis of OBMF, OBMF-H, and OBMF-DC shows that these compounds are more thermally stable than HMF and its derivatives .

Action Environment

The action environment of OBMF involves the use of green solvents and catalysts . The reaction conditions are optimized for the self-etherification of HMF to OBMF . The hierarchically structured zeolites exhibited a superior intrinsic activity and good resistance to carbonaceous deposit .

生化分析

Biochemical Properties

5,5’-Oxybis(5-methylene-2-furaldehyde) plays a crucial role in various biochemical reactions. It interacts with enzymes such as polyphenol oxidase and peroxidase, which are involved in the oxidation of phenolic compounds. These interactions lead to the formation of quinones, which are essential for the synthesis of bio-based polymers. Additionally, 5,5’-Oxybis(5-methylene-2-furaldehyde) can act as a substrate for aldolase enzymes, facilitating the formation of complex organic molecules .

Cellular Effects

The effects of 5,5’-Oxybis(5-methylene-2-furaldehyde) on cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, 5,5’-Oxybis(5-methylene-2-furaldehyde) can induce the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

At the molecular level, 5,5’-Oxybis(5-methylene-2-furaldehyde) exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule. For example, 5,5’-Oxybis(5-methylene-2-furaldehyde) can inhibit the activity of certain proteases, preventing the degradation of key cellular proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,5’-Oxybis(5-methylene-2-furaldehyde) can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to high temperatures or acidic environments. Long-term studies have shown that 5,5’-Oxybis(5-methylene-2-furaldehyde) can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5,5’-Oxybis(5-methylene-2-furaldehyde) vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote tissue regeneration. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without adverse effects .

Metabolic Pathways

5,5’-Oxybis(5-methylene-2-furaldehyde) is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase enzymes, leading to the formation of carboxylic acids. These acids can then enter the citric acid cycle, contributing to cellular energy production. Additionally, 5,5’-Oxybis(5-methylene-2-furaldehyde) can affect metabolic flux by altering the levels of key metabolites, such as NADH and ATP .

Transport and Distribution

Within cells and tissues, 5,5’-Oxybis(5-methylene-2-furaldehyde) is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The localization of 5,5’-Oxybis(5-methylene-2-furaldehyde) within cells can influence its activity and function .

Subcellular Localization

The subcellular localization of 5,5’-Oxybis(5-methylene-2-furaldehyde) is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 5,5’-Oxybis(5-methylene-2-furaldehyde) can be localized to the mitochondria, where it influences mitochondrial function and energy production. This localization can enhance the compound’s ability to modulate cellular metabolism and signaling pathways .

属性

IUPAC Name |

5-[(5-formylfuran-2-yl)methoxymethyl]furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c13-5-9-1-3-11(16-9)7-15-8-12-4-2-10(6-14)17-12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTWOBUHCLWLNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)COCC2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224470 | |

| Record name | 5,5'-Oxybis(5-methylene-2-furaldehyde) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7389-38-0 | |

| Record name | 5,5'-Oxybis(5-methylene-2-furaldehyde) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007389380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Oxybis(5-methylene-2-furaldehyde) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 5,5'-Oxybis(5-methylene-2-furaldehyde) (OBMF) and how is it formed?

A1: 5,5'-Oxybis(5-methylene-2-furaldehyde), often abbreviated as OBMF, is a byproduct identified during the synthesis of 2,5-Diformylfuran (DFF) from 5-Chloromethylfurfural (CMF) []. It likely arises from the dimerization of an intermediate formed during the oxidation process.

Q2: Why is there interest in the synthesis of DFF, and how does OBMF relate to this research?

A2: 2,5-Diformylfuran (DFF) is a valuable biorenewable building block for the production of novel polymers. These polymers have the potential to replace existing materials derived from fossil fuels []. OBMF, identified as a byproduct in a specific DFF synthesis route, provides insight into the reaction mechanism and potential optimization strategies.

Q3: What are the specific reaction conditions where OBMF has been observed as a byproduct?

A3: OBMF was observed during the exploration of various oxidation methods for converting CMF to DFF. Specifically, it was identified when using pyridine N-oxide (PNO) and a copper catalyst, under both microwave irradiation and flow conditions [].

Q4: Where can I find more information about the synthesis of DFF and the role of byproducts like OBMF?

A5: The primary source for the information provided is the research paper titled "Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF)" which can be accessed through the following Semantic Scholar link: . Exploring related publications on DFF synthesis and furan chemistry would provide a broader context for understanding OBMF and its implications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,5R,9R,13S)-13-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B1253335.png)

![(5R,6Z)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-(1-hydroxypropan-2-ylidene)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1253336.png)

![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2S,3S,4S,5R,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1253339.png)

![[(9E,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B1253342.png)

![2-{[(4E)-4-(4-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B1253355.png)